![molecular formula C15H22ClNO4Si B14244544 1-(2-Nitrophenyl)ethyl 5-[chloro(dimethyl)silyl]pentanoate CAS No. 404353-10-2](/img/structure/B14244544.png)
1-(2-Nitrophenyl)ethyl 5-[chloro(dimethyl)silyl]pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Nitrophenyl)ethyl 5-[chloro(dimethyl)silyl]pentanoate is a complex organic compound with a unique structure that combines a nitrophenyl group, an ethyl chain, and a silyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Nitrophenyl)ethyl 5-[chloro(dimethyl)silyl]pentanoate typically involves multiple steps. One common method starts with the nitration of ethylbenzene to introduce the nitro group. This is followed by a Friedel-Crafts acylation to attach the ethyl chain. The final step involves the reaction of the resulting compound with chlorodimethylsilane in the presence of a base to form the silyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2-Nitrophenyl)ethyl 5-[chloro(dimethyl)silyl]pentanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Hydrolysis: The silyl ester can be hydrolyzed to form the corresponding carboxylic acid and silanol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, alcohols, bases like sodium hydroxide.
Hydrolysis: Water, acidic or basic conditions.
Major Products Formed
Reduction: 1-(2-Aminophenyl)ethyl 5-[chloro(dimethyl)silyl]pentanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 1-(2-Nitrophenyl)ethyl pentanoic acid and dimethylsilanol.
Scientific Research Applications
1-(2-Nitrophenyl)ethyl 5-[chloro(dimethyl)silyl]pentanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Potential use in the development of bioactive compounds and drug candidates.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Nitrophenyl)ethyl 5-[chloro(dimethyl)silyl]pentanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the silyl ester can be hydrolyzed to release active carboxylic acids.
Comparison with Similar Compounds
Similar Compounds
1-(2-Nitrophenyl)ethyl 5-[dimethylsilyl]pentanoate: Lacks the chloro group, leading to different reactivity.
1-(2-Nitrophenyl)ethyl 5-[trimethylsilyl]pentanoate: Contains a trimethylsilyl group instead of dimethylsilyl, affecting its steric properties.
1-(2-Nitrophenyl)ethyl 5-[chloro(trimethylsilyl)]pentanoate: Similar structure but with a trimethylsilyl group, altering its chemical behavior.
Uniqueness
1-(2-Nitrophenyl)ethyl 5-[chloro(dimethyl)silyl]pentanoate is unique due to the presence of both a nitrophenyl group and a chloro(dimethyl)silyl ester. This combination imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies.
Properties
CAS No. |
404353-10-2 |
|---|---|
Molecular Formula |
C15H22ClNO4Si |
Molecular Weight |
343.88 g/mol |
IUPAC Name |
1-(2-nitrophenyl)ethyl 5-[chloro(dimethyl)silyl]pentanoate |
InChI |
InChI=1S/C15H22ClNO4Si/c1-12(13-8-4-5-9-14(13)17(19)20)21-15(18)10-6-7-11-22(2,3)16/h4-5,8-9,12H,6-7,10-11H2,1-3H3 |
InChI Key |
NOLFFXXUQZFMDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)CCCC[Si](C)(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,10-Phenanthrolinium, 1-[2-(4-nitrophenyl)-2-oxoethyl]-, bromide](/img/structure/B14244469.png)
![(E)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-N-(prop-2-yn-1-yl)methanimine](/img/structure/B14244475.png)
![2H-1-Benzopyran-2-one, 4-[3-(4-methoxyphenyl)-1,4,2-dioxazol-5-yl]-](/img/structure/B14244480.png)

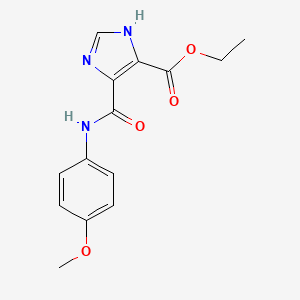
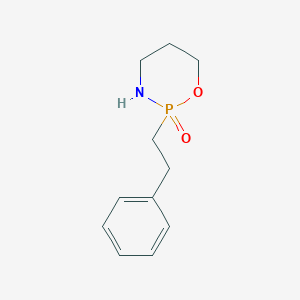
![4-{4-[2,2,2-Trichloro-1-(4-chlorophenyl)ethyl]phenyl}butanoic acid](/img/structure/B14244503.png)
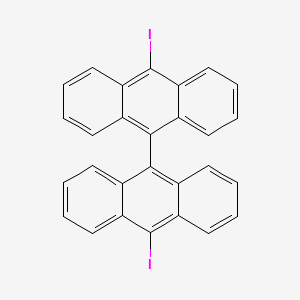

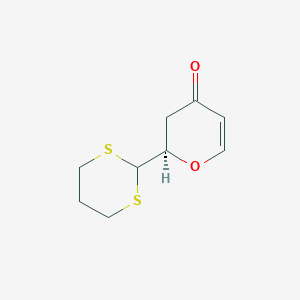
![{3-(Decyloxy)-5-[(pyren-1-yl)methoxy]phenyl}methanol](/img/structure/B14244520.png)
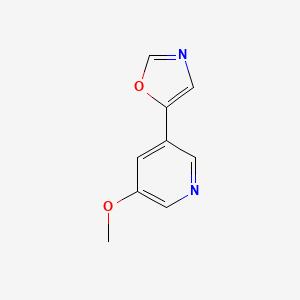
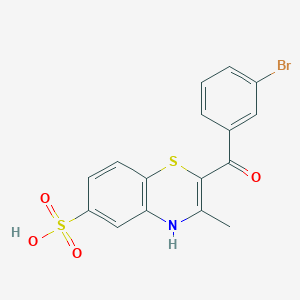
![1,1'-[7H-Purine-2,6-diyldi(piperazine-4,1-diyl)]di(ethan-1-one)](/img/structure/B14244538.png)
